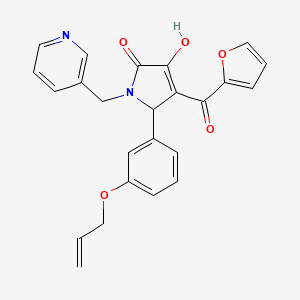![molecular formula C23H25ClN6OS2 B12155513 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12155513.png)
2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C26H22ClN5O4S , is a fascinating hybrid of various functional groups. Let’s break it down:
Triazole Ring: The central core features a 1,2,4-triazole ring, which imparts unique properties.
Aryl Groups: The 4-chlorophenyl and cyclohexyl groups contribute to its aromatic character.
Sulfanyl Group: The sulfur atom (sulfanyl) adds reactivity and potential binding sites.
Hydrazinecarbothioamide: This moiety contains a hydrazine group (N-N bond) and a carbonyl sulfur (C=S) linkage.
Vorbereitungsmethoden
Synthetic Routes:
Hydrazinecarbothioamide Derivative: Start with the synthesis of the hydrazinecarbothioamide derivative. This involves reacting an appropriate hydrazine compound with a thioamide (e.g., phenyl isothiocyanate).
Triazole Formation: Next, cyclize the hydrazinecarbothioamide derivative with an appropriate alkyne (e.g., phenylacetylene) under basic conditions to form the triazole ring.
Industrial Production:
Industrial-scale production methods may involve multistep processes, optimization, and purification. Unfortunately, specific industrial protocols for this compound are not widely available.
Analyse Chemischer Reaktionen
Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution: The chlorophenyl group could participate in substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and base (e.g., NaOH) may be involved.
Major Products: These reactions could yield various derivatives, including those with altered aromatic substituents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as an antifungal, antibacterial, or antitumor agent.
Biochemical Studies: Explore its interactions with enzymes, receptors, or DNA.
Materials Science: Assess its use in organic electronics or sensors.
Wirkmechanismus
Target Proteins: Identify proteins (enzymes, receptors) that interact with this compound.
Pathways: Investigate pathways affected by its binding (e.g., signal transduction, metabolic pathways).
Vergleich Mit ähnlichen Verbindungen
Unique Features: Highlight its distinct properties compared to similar compounds.
Similar Compounds:
Eigenschaften
Molekularformel |
C23H25ClN6OS2 |
|---|---|
Molekulargewicht |
501.1 g/mol |
IUPAC-Name |
1-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H25ClN6OS2/c24-17-13-11-16(12-14-17)21-27-29-23(30(21)19-9-5-2-6-10-19)33-15-20(31)26-28-22(32)25-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,26,31)(H2,25,28,32) |
InChI-Schlüssel |
DRHKRRBWINHHJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NNC(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-chlorobenzyl)piperazin-1-yl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12155449.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155467.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide](/img/structure/B12155471.png)
![3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12155484.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155488.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155491.png)
![4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12155499.png)

![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B12155514.png)

![3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12155520.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B12155525.png)
